Atr-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22N8O |

|---|---|

Molecular Weight |

378.4 g/mol |

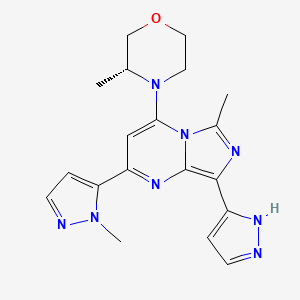

IUPAC Name |

(3R)-3-methyl-4-[6-methyl-2-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)imidazo[1,5-a]pyrimidin-4-yl]morpholine |

InChI |

InChI=1S/C19H22N8O/c1-12-11-28-9-8-26(12)17-10-15(16-5-7-21-25(16)3)23-19-18(14-4-6-20-24-14)22-13(2)27(17)19/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,24)/t12-/m1/s1 |

InChI Key |

ZZBXMUWXLWRZGV-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |

Canonical SMILES |

CC1COCCN1C2=CC(=NC3=C(N=C(N23)C)C4=CC=NN4)C5=CC=NN5C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of ATR-IN-15 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATR-IN-15 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells. By targeting ATR, this compound disrupts downstream signaling pathways essential for cell cycle checkpoint control and DNA repair, leading to synthetic lethality in tumor cells with specific genetic vulnerabilities. This guide consolidates available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to support further research and development of this compound.

Introduction to ATR Inhibition in Oncology

The ATR kinase is a master regulator of the cellular response to DNA damage, particularly single-strand breaks and replication stress, which are common features of cancer cells.[1] In response to these genotoxic insults, ATR activates downstream signaling cascades that lead to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1] Many cancer cells have defects in other DNA damage response pathways, such as the ATM-p53 axis, making them highly dependent on the ATR pathway for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells while sparing normal, healthy cells—a concept known as synthetic lethality.

This compound: A Potent and Selective ATR Kinase Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against ATR kinase. It also exhibits selectivity over other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K).

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The available data is summarized in the tables below.

| Target | IC50 (nM) | Assay Type |

| ATR | 8 | Biochemical Kinase Assay |

| DNA-PK | 663 | Biochemical Kinase Assay |

| PI3K | 5131 | Biochemical Kinase Assay |

Table 1: Biochemical Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against key PIKK family kinases.

| Cell Line | IC50 (nM) | Assay Type |

| LoVo (Human Colon Cancer) | 47 | Cell Viability Assay |

Table 2: Cellular Inhibitory Activity of this compound. This table shows the IC50 value of this compound in a human cancer cell line.

Core Mechanism of Action

The primary mechanism of action of this compound in cancer cells is the direct inhibition of ATR kinase activity. This blockade disrupts the downstream signaling cascade, leading to abrogation of cell cycle checkpoints and accumulation of DNA damage, ultimately resulting in cell death.

Signaling Pathway Diagrams

The following diagrams illustrate the ATR signaling pathway and the impact of its inhibition by this compound.

References

The Cellular Target of Atr-IN-15: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target of Atr-IN-15, a potent and orally active kinase inhibitor. The information presented herein is intended to support research and development efforts in oncology and related fields by providing detailed insights into the mechanism of action, quantitative data, and relevant experimental methodologies associated with this compound.

Executive Summary

This compound is a highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase , a critical regulator of the DNA Damage Response (DDR) pathway.[1][2] ATR kinase is activated in response to single-stranded DNA (ssDNA), which forms as a result of DNA damage and replication stress.[3][4] Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][4][5] By inhibiting ATR, this compound disrupts these crucial cellular processes, leading to increased genomic instability and cell death, particularly in cancer cells that often exhibit high levels of replication stress and defects in other DNA repair pathways.[5][6]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against its primary target, ATR kinase, as well as other related kinases and in cellular assays. This data is crucial for understanding the compound's selectivity and biological activity.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| ATR Kinase | Biochemical Kinase Assay | 8 | [2] |

| LoVo (human colon tumor cells) | Cellular Proliferation Assay | 47 | [2] |

| DNA-PK | Biochemical Kinase Assay | 663 | [2] |

| PI3K | Biochemical Kinase Assay | 5131 | [2] |

Table 1: Summary of this compound Inhibitory Activity. The IC50 values demonstrate the high potency of this compound for ATR kinase. The compound also exhibits activity against the LoVo human colon tumor cell line. While it shows some off-target activity against DNA-PK and PI3K, it is significantly less potent against these kinases, indicating a favorable selectivity profile for ATR.

Signaling Pathway of the Cellular Target

This compound targets the ATR kinase within the broader DNA Damage Response (DDR) pathway. The following diagram illustrates the canonical ATR signaling cascade and the point of inhibition by this compound.

Figure 1: ATR Signaling Pathway and this compound Inhibition. This diagram illustrates the activation of ATR kinase in response to ssDNA, and its subsequent phosphorylation of CHK1, which leads to cell cycle arrest, DNA repair, and replication fork stabilization. This compound directly inhibits the kinase activity of ATR, thereby blocking these downstream effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of ATR inhibitors like this compound.

In Vitro ATR Kinase Inhibition Assay (HTRF-based)

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified ATR enzyme.

Principle: This assay measures the phosphorylation of a substrate (e.g., a p53-GST fusion protein) by the ATR/ATRIP kinase complex. The detection is based on Homogeneous Time-Resolved Fluorescence (HTRF), which uses two fluorescently labeled antibodies: one that binds the substrate (e.g., anti-GST) and another that recognizes the phosphorylated form of the substrate (e.g., anti-phospho-p53). When both antibodies are in close proximity on the phosphorylated substrate, a FRET signal is generated, which is proportional to the kinase activity.

Materials:

-

Recombinant human ATR/ATRIP complex

-

GST-tagged p53 substrate

-

This compound or other test compounds

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

-

HTRF detection reagents (e.g., Europium cryptate-labeled anti-GST antibody and d2-labeled anti-phospho-p53 antibody)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction: a. In a 384-well plate, add the test compound dilutions. b. Add the ATR/ATRIP enzyme and the GST-p53 substrate to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: a. Stop the reaction by adding EDTA. b. Add the HTRF detection antibodies (anti-GST and anti-phospho-p53) to each well. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for an In Vitro ATR Kinase Inhibition Assay. This diagram outlines the major steps involved in determining the IC50 of an ATR inhibitor using a Homogeneous Time-Resolved Fluorescence (HTRF) based assay.

Cell-Based ATR Inhibition Assay (CHK1 Phosphorylation)

This assay measures the ability of a compound to inhibit ATR kinase activity within a cellular context by quantifying the phosphorylation of its downstream target, CHK1.

Principle: Cells are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce replication stress and activate the ATR pathway. In the presence of an ATR inhibitor, the phosphorylation of CHK1 at serine 345 (p-CHK1 S345) is reduced. The levels of p-CHK1 S345 are then measured, typically by Western blotting or a quantitative immunoassay like ELISA, and compared to untreated controls.

Materials:

-

Human cancer cell line (e.g., LoVo, U2OS)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

DNA damaging agent (e.g., hydroxyurea, HU)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-CHK1 (S345) and anti-total CHK1

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture and Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour). c. Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM HU) and incubate for an additional period (e.g., 2 hours).

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells directly in the wells with lysis buffer. c. Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with the primary antibody against p-CHK1 (S345) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total CHK1 as a loading control.

-

Data Analysis: a. Quantify the band intensities for p-CHK1 and total CHK1. b. Normalize the p-CHK1 signal to the total CHK1 signal for each sample. c. Plot the normalized p-CHK1 signal against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Conclusion

This compound is a potent and selective inhibitor of ATR kinase, a central component of the DNA Damage Response pathway. Its ability to disrupt ATR signaling, as evidenced by both biochemical and cell-based assays, makes it a valuable tool for studying the ATR pathway and a promising candidate for further development as an anti-cancer therapeutic. The experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other ATR inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro ATR kinase assay [bio-protocol.org]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of ATR-IN-15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of ATR-IN-15, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a critical component of the DNA damage response (DDR) pathway, making it a prime target for cancer therapy. This document details the quantitative biological data of this compound, outlines relevant experimental protocols, and visualizes the associated signaling pathways and a representative synthesis workflow.

Discovery and Rationale

This compound, also referred to as compound 1, emerged from research focused on identifying novel inhibitors of the ATR kinase. The rationale behind targeting ATR lies in its essential role in maintaining genomic stability, particularly in cancer cells that often exhibit defects in other DDR pathways, such as the ATM (Ataxia Telangiectasia Mutated) kinase pathway. By inhibiting ATR, cancer cells become more susceptible to DNA-damaging agents and may undergo apoptosis. This compound was identified as a potent inhibitor with an imidazopyrimidine scaffold, a common motif in kinase inhibitors.

Quantitative Biological Data

This compound has been characterized by its potent inhibitory activity against ATR kinase and its cellular effects. The following table summarizes the key quantitative data for this compound.[1]

| Target/Cell Line | Assay Type | IC50 (nM) |

| ATR Kinase | Biochemical Kinase Assay | 8 |

| LoVo (human colon tumor cells) | Cell Proliferation Assay | 47 |

| DNA-PK | Biochemical Kinase Assay | 663 |

| PI3K | Biochemical Kinase Assay | 5131 |

Signaling Pathways

ATR plays a central role in the DNA damage response pathway. Upon DNA damage, particularly single-strand breaks or replication stress, ATR is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, and, in some cases, apoptosis.

Synthesis Pathway

This compound is an imidazopyrimidine derivative. While the exact, step-by-step synthesis is detailed in patent WO2022002243A1, a representative synthetic workflow for constructing the core imidazo[1,2-a]pyrimidine scaffold is presented below. This type of synthesis typically involves the condensation of a 2-aminopyrimidine with an α-haloketone.

Experimental Protocols

In Vitro ATR Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against ATR kinase.

Materials:

-

Recombinant human ATR/ATRIP complex

-

Substrate: GST-p53

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compound (this compound)

-

Detection reagents (e.g., anti-phospho-p53 antibody)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the ATR/ATRIP enzyme and the GST-p53 substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add detection reagents, such as a europium-labeled anti-phospho-p53 antibody.

-

Read the plate on a suitable plate reader (e.g., using HTRF or a similar technology) to quantify the amount of phosphorylated substrate.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., LoVo)

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a potential ATR inhibitor like this compound.

References

The In Vitro Biological Activity of Atr-IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of Atr-IN-15, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that safeguard genomic integrity. Due to the reliance of many cancer cells on the DDR for survival, ATR has emerged as a promising target for cancer therapy. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and development of this compound and other ATR inhibitors.

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and provide a comparative reference with other well-characterized ATR inhibitors, AZ20 and Berzosertib (VE-821).

Table 1: Biochemical Potency of ATR Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |

| This compound | ATR | 8 | N/A | Kinase Assay [1] |

| AZ20 | ATR | 5 | N/A | Cell-free Kinase Assay[2][3] |

| Berzosertib (VE-821) | ATR | 26 | 13 | Cell-free Kinase Assay[4] |

N/A: Not Available

Table 2: In Vitro Selectivity Profile of this compound

| Compound | Target | IC50 (nM) |

| This compound | ATR | 8 [1] |

| DNA-PK | 663[1] | |

| PI3K | 5131[1] |

Table 3: Cellular Activity of ATR Inhibitors

| Compound | Cell Line | IC50 (nM) | Assay Type |

| This compound | LoVo (human colon) | 47 | Cell Growth Inhibition [1] |

| AZ20 | HT29 (colorectal adenocarcinoma) | 50 | Chk1 Phosphorylation Inhibition[3] |

| Berzosertib (VE-822) | HT29 (colorectal adenocarcinoma) | 19 | Cell-based Assay[5] |

| Berzosertib (VE-822) | Cal-27 (head and neck squamous cell carcinoma) | 285 | Cell Viability (Resazurin)[6] |

| Berzosertib (VE-822) | FaDu (head and neck squamous cell carcinoma) | 252 | Cell Viability (Resazurin)[6] |

Signaling Pathways and Mechanism of Action

ATR is a serine/threonine-protein kinase that plays a central role in the DNA damage response, particularly in response to single-stranded DNA (ssDNA) which can arise from stalled replication forks or DNA damage. Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.

This compound and other ATR inhibitors act by competitively binding to the ATP-binding site of the ATR kinase, thereby preventing the phosphorylation of its downstream substrates. This abrogation of ATR signaling leads to the inability of cells to properly respond to DNA damage, resulting in genomic instability and, ultimately, cell death, particularly in cancer cells with a high reliance on this pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are representative protocols for key experiments used to characterize ATR inhibitors like this compound.

Biochemical ATR Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified ATR enzyme.

Workflow:

Methodology:

-

Reaction Setup: In a 96-well plate, combine purified recombinant human ATR/ATRIP complex with a specific peptide substrate (e.g., a p53-derived peptide) in a kinase reaction buffer.

-

Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays, cold ATP is used, and phosphorylation is detected using a specific antibody.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection:

-

Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radiometric (e.g., HTRF, AlphaScreen): Add detection reagents (e.g., a phosphorylation-specific antibody conjugated to a donor fluorophore and a tag-specific antibody conjugated to an acceptor fluorophore) and measure the signal on a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells (e.g., LoVo) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for CHK1 Phosphorylation

This immunoassay is used to detect the phosphorylation of CHK1 at serine 345 (p-CHK1 S345), a direct downstream target of ATR, to confirm the on-target activity of this compound in a cellular context.

Methodology:

-

Cell Treatment: Plate cells and treat with this compound for a short period (e.g., 1-2 hours) before inducing DNA damage (e.g., with hydroxyurea or UV radiation) to stimulate the ATR pathway.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-CHK1 (S345).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with a primary antibody for total CHK1 and a loading control (e.g., GAPDH or β-actin) for normalization.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the level of p-CHK1 relative to total CHK1 and the loading control.

This technical guide provides a foundational understanding of the in vitro biological activity of this compound. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the design and execution of further studies to explore the full therapeutic potential of this and other ATR inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The ATR Inhibitor Ceralasertib (AZD6738): An In-Depth Technical Review of Early Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data for ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Given the limited public information on a compound specifically named "Atr-IN-15," this whitepaper focuses on the well-documented ceralasertib as a representative and clinically relevant ATR inhibitor, offering valuable insights for researchers in oncology and drug development.

Core Mechanism of Action

Ceralasertib is an ATP-competitive, orally bioavailable small molecule that inhibits the serine/threonine protein kinase ATR.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, acting as a master regulator that senses and responds to single-stranded DNA (ssDNA) and replication stress.[2][3][4] Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][5] By inhibiting ATR, ceralasertib abrogates these crucial cellular functions, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, mitotic catastrophe and apoptotic cell death, particularly in cancer cells with high levels of intrinsic replication stress or defects in other DDR pathways, such as ATM deficiency.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for ceralasertib (AZD6738), providing a clear comparison of its activity across various experimental settings.

Table 1: In Vitro Inhibitory Activity of Ceralasertib (AZD6738)

| Parameter | Value | Cell Line/System | Reference |

| ATR Enzyme IC₅₀ | 1 nM | Cell-free assay | [7][8] |

| pChk1 (Ser345) Inhibition IC₅₀ | 74 nM | Cellular assay | [7] |

| Cell Viability GI₅₀ | |||

| LoVo (colorectal) | 0.44 µM | MTS assay (72h) | [7] |

| HT-29 (colorectal) | 2.6 µM | MTS assay (72h) | [7] |

| A549 (lung) | 2.0 µM | CellTiter 96 AQueous One Solution Cell Proliferation assay (72h) | [7] |

| H460 (lung) | 1.05 µM | Not Specified | [7] |

| H23 (lung) | 2.38 µM | Not Specified | [7] |

Table 2: In Vivo Antitumor Efficacy of Ceralasertib (AZD6738) Monotherapy in Xenograft Models

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| LoVo (MRE11A-mutant) | 50 mg/kg, p.o., QD | Significant Tumor Growth Inhibition | [9][10] |

| Granta-519 | 50 mg/kg, p.o., QD | Significant Tumor Growth Inhibition | [10] |

| NCI-H23 (ATM-deficient) | 50 mg/kg, p.o., QD | Significant Antitumor Activity | [9][10] |

| A549 (ATM-proficient) | 50 mg/kg, p.o., QD | No Significant Antitumor Activity | [9][10] |

| H460 | 50 mg/kg, p.o. | Tumor Growth Inhibition | [8] |

| H23 | 50 mg/kg, p.o. | Tumor Growth Inhibition | [8] |

Table 3: In Vivo Combination Efficacy of Ceralasertib (AZD6738)

| Xenograft Model | Combination Agent | Ceralasertib Dosing | Outcome | Reference |

| LoVo | Ionizing Radiation (2 Gy) | 50 mg/kg | Enhanced Efficacy | [8] |

| BRCA2-mutant TNBC PDX | Olaparib | 12.5 mg/kg, BID (14 days on/14 days off) | Complete Tumor Regression | [9] |

| Colo205 | Irinotecan (20 mg/kg) | 50 mg/kg, QD (24h after irinotecan) | Tolerated and Active | [9] |

| TP53-mutant TNBC PDX | Carboplatin | 25 mg/kg (3 days) | Optimal Tumor Control | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of ceralasertib (AZD6738).

Cell Viability Assay

-

Cell Lines and Culture: Cancer cell lines (e.g., H23, H460, A549, H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Cells are seeded in 96-well, white-walled, clear-bottom plates at a density that allows for logarithmic growth during the treatment period.

-

After allowing the cells to adhere overnight, they are treated with a range of concentrations of ceralasertib (typically up to ~30 µM) or in combination with other agents for a specified duration (e.g., 48 or 72 hours).[1][8]

-

Cell viability is assessed using a luminescence-based ATP assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1][8]

-

-

Data Analysis: Raw luminescence data is corrected for background. Dose-response curves are generated using non-linear regression analysis (e.g., in GraphPad Prism) to determine the GI₅₀ (the concentration at which cell growth is inhibited by 50%).[1][8]

Western Blot Analysis

-

Sample Preparation:

-

Cells are treated with ceralasertib at various concentrations and for different time points.

-

Following treatment, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

Procedure:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., pChk1 Ser345, γH2AX, pRAD50, total Chk1, total ATR) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Animal Models: Female athymic nude mice (6-9 weeks old) are typically used.[9] All animal procedures are conducted in accordance with institutional and national guidelines for animal care and use.[9]

-

Tumor Implantation: Human cancer cells (e.g., 1 x 10⁸ SNU-601 cells in 100 µL of PBS) are injected subcutaneously into the flank of the mice.

-

Treatment Regimen:

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Ceralasertib is formulated in a vehicle such as 10% DMSO, 40% Propylene Glycol, and 50% deionized water and administered orally (p.o.) at specified doses (e.g., 10-50 mg/kg) and schedules (e.g., once daily [QD] or twice daily [BID]).[9][10]

-

For combination studies, the second agent is administered according to its established protocol.

-

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and overall animal health are also monitored. The percentage of tumor growth inhibition (%TGI) is calculated by comparing the mean change in tumor volume of the treated groups to the control group.[9]

Pharmacodynamic Assays

-

Sample Collection: For in vivo pharmacodynamic studies, tumors are harvested from xenograft models at various time points after ceralasertib administration (e.g., 2, 8, 24 hours post-dose).[12]

-

Immunohistochemistry (IHC):

-

Harvested tumors are fixed in formalin and embedded in paraffin.

-

Tissue sections are stained with antibodies against pharmacodynamic biomarkers such as pChk1, pRAD50, and γH2AX.[12]

-

The intensity and percentage of stained cells are quantified to assess target engagement and downstream pathway modulation.

-

Mandatory Visualizations

ATR Signaling Pathway

Caption: The ATR signaling pathway in response to DNA damage and its inhibition by ceralasertib.

Experimental Workflow for In Vivo Xenograft Study

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]

- 11. scienceopen.com [scienceopen.com]

- 12. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Atr-IN-15 and its Impact on DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atr-IN-15 is a potent and orally active small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action and its profound impact on various DNA repair pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating ATR inhibition as a therapeutic strategy in oncology. We will explore its effects on key signaling cascades, present available quantitative data, and provide detailed experimental methodologies for key assays.

Introduction: The Central Role of ATR in Genome Maintenance

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator of this response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a serine/threonine kinase that is primarily activated by single-stranded DNA (ssDNA) regions, which are common intermediates of various forms of DNA damage and are particularly prevalent during replication stress.[3][4]

Once activated, ATR initiates a signaling cascade that orchestrates cell cycle arrest, stabilizes replication forks, and promotes DNA repair, thereby ensuring genomic stability.[5][6] A key downstream effector of ATR is the checkpoint kinase 1 (CHK1).[1][2] ATR-mediated phosphorylation and activation of CHK1 leads to the inhibition of cell cycle progression, allowing time for DNA repair.[5] Given its central role in cell survival following DNA damage, ATR has emerged as a promising therapeutic target in oncology.[6][7] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, can become highly dependent on ATR for their survival.

This compound is a potent inhibitor of ATR kinase with a reported IC50 of 8 nM. It also exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) at higher concentrations, with IC50 values of 663 nM and 5131 nM, respectively.[8] This guide will delve into the specific effects of this compound on the intricate network of DNA repair pathways.

Mechanism of Action: Inhibition of the ATR-CHK1 Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of ATR. This inhibition disrupts the downstream signaling cascade, most notably the phosphorylation and activation of CHK1.[1][2]

dot graph TD{ rankdir="TB"; node[shape=box, style=filled, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

} Figure 1: ATR Signaling Pathway and Inhibition by this compound

As depicted in Figure 1, under conditions of DNA damage or replication stress, ATR is recruited to sites of ssDNA coated with Replication Protein A (RPA). This leads to ATR activation and subsequent phosphorylation of a multitude of substrates, with CHK1 being a primary target.[1][2] Activated CHK1 then phosphorylates downstream effectors that mediate cell cycle arrest, prevent the firing of new replication origins, and promote the stability of stalled replication forks.[5] By inhibiting ATR, this compound effectively blocks these crucial cellular responses, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress.

Impact on DNA Repair Pathways

The inhibition of ATR by this compound has significant consequences for several major DNA repair pathways.

Homologous Recombination (HR)

Homologous recombination is a high-fidelity repair pathway for DNA double-strand breaks (DSBs) and is essential for restarting stalled or collapsed replication forks. ATR plays a multifaceted role in regulating HR. Studies have shown that ATR inhibition can impair HR by affecting the recruitment and localization of key HR proteins, such as PALB2 and BRCA2, to sites of DNA damage. Furthermore, ATR activity is linked to the formation of RAD51 foci, a key step in HR. Inhibition of ATR has been demonstrated to reduce the formation of these foci, indicating a diminished HR capacity. The effects of ATR on radiosensitivity have been shown to be dependent on a functional HR pathway.

dot graph TD{ rankdir="TB"; node[shape=box, style=filled, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

} Figure 2: this compound Impairs Homologous Recombination

Non-Homologous End Joining (NHEJ)

Non-homologous end joining is another major pathway for the repair of DSBs. Unlike HR, NHEJ is active throughout the cell cycle and directly ligates broken DNA ends, a process that can be error-prone. The current understanding suggests that the role of ATR in directly regulating NHEJ is less pronounced compared to its influence on HR. Some studies indicate that the radiosensitizing effects of ATR inhibition are independent of the NHEJ pathway. However, by impairing HR, this compound may indirectly increase the reliance of cells on the more error-prone NHEJ pathway, potentially leading to an accumulation of genomic instability.

Nucleotide Excision Repair (NER)

Nucleotide excision repair is a versatile repair system that removes a wide range of bulky DNA lesions, such as those induced by UV radiation and certain chemotherapeutic agents. Research has indicated that ATR plays a role in regulating NER, particularly during the S phase of the cell cycle. Inhibition of ATR has been shown to specifically impair the removal of UV-induced DNA damage during S phase, suggesting that this compound could potentiate the effects of DNA damaging agents that create lesions repaired by NER.

Quantitative Data

While extensive quantitative data specifically for this compound is not widely available in the public domain, the following table summarizes the known inhibitory concentrations. Further research is required to populate a comprehensive profile of this compound across various cancer cell lines and its quantitative effects on downstream signaling and cellular processes.

| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| ATR | 8 | Kinase Assay | [8] |

| DNA-PK | 663 | Kinase Assay | [8] |

| PI3K | 5131 | Kinase Assay | [8] |

| LoVo (human colon cancer) | 47 | Cell-based Assay | [8] |

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize the effects of ATR inhibitors like this compound.

Western Blotting for CHK1 Phosphorylation

This protocol is for assessing the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, CHK1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1 (total), anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Induce DNA damage (e.g., with hydroxyurea or UV radiation) for a short period before harvesting. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the ratio of phosphorylated CHK1 to total CHK1.

dot graph TD{ rankdir="TB"; node[shape=box, style=filled, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

} Figure 3: Western Blot Workflow for pCHK1 Detection

Immunofluorescence for γH2AX Foci Formation

This assay is used to visualize and quantify DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (Ser139)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Treatment and Fixation: Treat cells on coverslips with this compound and a DNA damaging agent. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization and Blocking: Wash with PBS, then permeabilize with permeabilization buffer for 10 minutes. Block with blocking buffer for 1 hour.

-

Antibody Staining:

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging: Counterstain with DAPI, mount the coverslips on slides with antifade medium, and visualize using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.

Cell Viability Assay (e.g., MTS or MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assay: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

This compound is a potent and selective ATR inhibitor that effectively disrupts the ATR-CHK1 signaling pathway, a cornerstone of the DNA Damage Response. By inhibiting ATR, this compound significantly impacts key DNA repair pathways, particularly homologous recombination, and can sensitize cancer cells to DNA damaging agents. The available data underscores the therapeutic potential of targeting ATR in oncology.

Future research should focus on generating a more comprehensive preclinical data package for this compound, including its efficacy across a broader range of cancer cell lines, detailed in vivo studies in various tumor models, and the identification of predictive biomarkers of response. Combination studies with other DDR inhibitors or standard-of-care chemotherapies will be crucial in defining the optimal clinical application of this promising therapeutic agent. This technical guide provides a foundational resource for scientists dedicated to advancing the field of ATR inhibition and developing novel cancer therapies.

References

- 1. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATR-Dependent Phosphorylation of DNA-Dependent Protein Kinase Catalytic Subunit in Response to UV-Induced Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ATR Inhibitor Atr-IN-15

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Atr-IN-15, a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The information presented herein is intended to support research and drug development efforts targeting the ATR signaling pathway, a critical regulator of the DNA damage response (DDR).

Chemical Structure and Identification

This compound is a novel imidazopyrimidine derivative. Its chemical structure, IUPAC name, and SMILES string are provided below for unambiguous identification and use in computational and medicinal chemistry applications.

Chemical Structure:

IUPAC Name: 2-((cyclopropyl((6-(1-isopropyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-8-yl)amino)methylene)malononitrile

SMILES String: C1CC1C(=C(C#N)C#N)N(C2=NN=C3C2=C(C=N3)C4=CC=C(N4)C(C)C)C5=CC=C(C=C5)S(=O)(=O)C

Quantitative Biological Data

This compound has been characterized as a potent inhibitor of ATR kinase and has demonstrated significant activity against cancer cell lines. The following table summarizes the key quantitative data available for this compound.[1]

| Target/Cell Line | Assay Type | IC50 (nM) |

| ATR Kinase | Biochemical Assay | 8 |

| LoVo (Human Colon Tumor Cells) | Cell Viability Assay | 47 |

| DNA-PK | Biochemical Assay | 663 |

| PI3K | Biochemical Assay | 5131 |

Signaling Pathway

This compound exerts its biological effects by inhibiting the ATR kinase, a central component of the DNA damage response pathway. The following diagram illustrates the canonical ATR signaling pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or replication stress.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for the synthesis of this compound and for key biological assays.

Synthesis of this compound

This compound is designated as "compound 1" in patent WO2022002243A1. The synthesis is a multi-step process involving the formation of the imidazo[1,2-b]pyridazine core followed by subsequent functionalization. A representative synthetic scheme is depicted below.

Detailed Synthesis Steps (based on analogous imidazopyrimidine syntheses):

-

Step 1 & 2: Formation of the Imidazo[1,2-b]pyridazine Core: This typically involves the condensation of a substituted aminopyridazine with an α-haloketone. The specific starting materials for this compound would be a pyridazine derivative and a reagent to introduce the isopropyl-pyrazolyl moiety.

-

Step 3: Introduction of the Amino Group: The core structure is likely halogenated at the 8-position, followed by a nucleophilic substitution with an appropriate amine to introduce the cyclopropylamino group.

-

Step 4: Methylene-malononitrile Condensation: The final step involves the condensation of the amino-functionalized intermediate with a malononitrile derivative to yield this compound.

Note: The precise reagents, reaction conditions, and purification methods are detailed in patent WO2022002243A1.

Biological Assay Protocols

The following are representative protocols for the types of assays used to characterize this compound.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase.

-

Reagents and Materials:

-

Recombinant human ATR kinase

-

ATRIP (ATR-interacting protein)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

-

ATP (at a concentration near the Km for ATR)

-

Substrate (e.g., a peptide containing a CHK1 phosphorylation motif)

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

-

384-well plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate.

-

Add the ATR kinase and ATRIP complex to the wells.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed using the chosen detection method.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

This assay determines the effect of a compound on the viability and proliferation of the LoVo human colon cancer cell line.

-

Reagents and Materials:

-

LoVo cells

-

Cell culture medium (e.g., F-12K Medium supplemented with 10% FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

-

-

Procedure:

-

Seed LoVo cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration of this compound relative to a vehicle-treated control and determine the IC50 value.

-

These assays are performed similarly to the ATR kinase assay, using the respective recombinant kinases (DNA-PK and a PI3K isoform) and their specific substrates and optimized buffer conditions. The same principles of serial dilution of the inhibitor, initiation of the enzymatic reaction, and detection of product formation apply.

Conclusion

This compound is a potent and selective inhibitor of ATR kinase with demonstrated anti-proliferative activity in a human colon cancer cell line. Its imidazopyrimidine scaffold represents a promising starting point for the development of novel therapeutics targeting the DNA damage response pathway. The data and protocols presented in this guide provide a foundation for further investigation and development of this compound and related compounds. Researchers are encouraged to consult the primary literature, including patent WO2022002243A1, for more detailed information.

References

Atr-IN-15: A Technical Whitepaper on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atr-IN-15 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. This document provides a technical overview of the pharmacological properties of this compound, summarizing its in vitro activity, mechanism of action, and the broader context of ATR inhibition in oncology. Due to the preclinical nature of this compound, publicly available in vivo pharmacokinetic and efficacy data is limited. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of ATR inhibition.

Introduction to ATR and its Role in Cancer

The ATR kinase is a master regulator of the cellular response to DNA damage and replication stress.[1] In response to single-stranded DNA (ssDNA) breaks, which can arise from various endogenous and exogenous sources, ATR is activated and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, and, in some cases, apoptosis.[2] Many cancer cells exhibit defects in their DNA damage response pathways, such as mutations in the ATM gene, making them highly dependent on the ATR pathway for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells while sparing normal tissues.

In Vitro Pharmacological Properties of this compound

This compound has been identified as a potent inhibitor of ATR kinase. Its inhibitory activity has been characterized both in biochemical and cellular assays.

Kinase Inhibition Profile

Quantitative data for the in vitro inhibitory activity of this compound against ATR and other related kinases are summarized below.

| Kinase Target | IC50 (nM) |

| ATR | 8[3] |

| DNA-PK | 663[3] |

| PI3K | 5131[3] |

Cellular Activity

This compound has demonstrated cytotoxic activity against human colon cancer cells.

| Cell Line | IC50 (nM) |

| LoVo (human colon carcinoma) | 47[3] |

Mechanism of Action: The ATR Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of ATR. The ATR signaling pathway is a complex network of protein interactions that senses DNA damage and transduces signals to downstream effectors. A simplified representation of this pathway is provided below.

References

Methodological & Application

Application Notes and Protocols for ATR Inhibitor (Atr-IN-15) in Cell Culture Experiments

Disclaimer: Information regarding a specific molecule designated "Atr-IN-15" is not publicly available. This document provides a representative protocol and application notes based on the well-characterized class of ATR (Ataxia Telangiectasia and Rad3-related) inhibitors. The experimental details are derived from published data on known ATR inhibitors and should be adapted and optimized for the specific molecule and cell lines being investigated.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator of the DNA damage response (DDR), a crucial signaling network that maintains genomic integrity.[1][2][3] ATR is activated in response to a wide range of DNA lesions and replication stress, orchestrating cell cycle checkpoints, DNA repair, and apoptosis.[2][4] The inhibition of ATR has emerged as a promising therapeutic strategy in oncology, particularly in cancers with defects in other DNA repair pathways, such as those with ATM or p53 mutations, creating a synthetic lethal interaction.[1][3] This document provides detailed protocols for the in vitro characterization of a representative ATR inhibitor, referred to here as this compound, in cell culture experiments.

Mechanism of Action

ATR is a serine/threonine kinase that, upon activation by DNA damage or replication stress, phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (CHK1).[1][5] Phosphorylation of CHK1 at serine 345 (p-CHK1 S345) is a specific marker of ATR activity.[5] Activated CHK1 then targets cell cycle regulators like CDC25 phosphatases, leading to cell cycle arrest, which allows time for DNA repair.[1][4] ATR inhibitors like this compound are small molecules that competitively bind to the ATP-binding pocket of ATR, abrogating its kinase activity. This leads to the inhibition of downstream signaling, disruption of cell cycle checkpoints, and ultimately, cell death, especially in cancer cells under replicative stress.

Data Presentation

Table 1: In Vitro Efficacy of Representative ATR Inhibitors Across Various Cancer Cell Lines

| Cell Line | Cancer Type | Representative ATR Inhibitor | IC50 (nM) | Notes |

| MCF7 | Breast Cancer | NU6027 | 6700 | Potent inhibitor of cellular ATR activity. |

| A2780 | Ovarian Cancer | NU6027 | Not Specified | Sensitizes cells to cisplatin and PARP inhibitors.[5] |

| SCaBER | Bladder Cancer | Elimusertib (BAY 1895344) | Varies with radiation dose | Radiosensitizing effect observed.[6] |

| VMCUB-1 | Bladder Cancer | Elimusertib (BAY 1895344) | Varies with radiation dose | Radiosensitizing effect observed.[6] |

| J82 | Bladder Cancer | Elimusertib (BAY 1895344) | Varies with radiation dose | Radiosensitizing effect observed.[6] |

| Multiple Lines | Clear Cell Renal Cell Carcinoma | Not Specified | Not Specified | ccRCC cells show sensitivity to ATR inhibition.[7] |

| Colorectal Cancer Models | Colorectal Cancer | AZD6738 | Not Specified | Potentiates CD8+ T cell-dependent anti-tumor responses with radiation.[1] |

Note: IC50 values can vary significantly based on the specific inhibitor, cell line, and assay conditions (e.g., incubation time, presence of other agents). The data presented are for illustrative purposes based on published literature for known ATR inhibitors.

Experimental Protocols

Cell Culture and Maintenance

Aseptic cell culture techniques are mandatory for all procedures.

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF7 for breast cancer, A2780 for ovarian cancer).

-

Culture Medium: Use the recommended complete culture medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8][9][10]

-

Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.[9] Use Trypsin-EDTA to detach adherent cells.[8]

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

Cell Viability Assay (e.g., MTT or XTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

-

Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[9]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period, typically 72 hours.[6]

-

Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis for ATR Pathway Inhibition

This protocol verifies the on-target activity of this compound by measuring the phosphorylation of CHK1.

-

Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound for a defined period (e.g., 1-2 hours). To induce ATR activity, cells can be co-treated with a DNA damaging agent like hydroxyurea or UV radiation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against p-CHK1 (Ser345).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Loading Control: Re-probe the membrane with an antibody against total CHK1 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of this compound on cell cycle progression.

-

Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An effective ATR inhibitor is expected to abrogate the G2/M checkpoint.

Mandatory Visualizations

Caption: ATR Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vitro characterization of this compound.

References

- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI Insight - ATR represents a therapeutic vulnerability in clear cell renal cell carcinoma [insight.jci.org]

- 8. Primary Cell Culture Protocol [cellbiologics.com]

- 9. medicine.uky.edu [medicine.uky.edu]

- 10. onscience.es [onscience.es]

Application Notes and Protocols for ATR Inhibitors in In Vivo Mouse Studies

Atr-IN-15 and Other ATR Inhibitors: A Guide for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited in vivo data is publicly available for the specific compound this compound. The following application notes and protocols are based on established research with other potent and selective ATR inhibitors, such as VE-822, Ceralasertib (AZD6738), Berzosertib (M6620), and Elimusertib (BAY1895344). These protocols should serve as a guide and be adapted based on the specific characteristics of this compound and the experimental model.

Introduction to ATR Inhibition in Oncology

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that detects and repairs DNA damage.[1] ATR is primarily activated by single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.[2][3] Once activated, ATR phosphorylates a multitude of substrates, including the kinase Chk1, to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][4]

In many cancer cells, the DDR pathway is compromised, for instance, through mutations in genes like ATM or p53. This renders the cancer cells more dependent on the ATR pathway for survival, a concept known as synthetic lethality.[5] Therefore, inhibiting ATR can selectively sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, leading to enhanced tumor cell death.[5]

Quantitative Data Summary of ATR Inhibitors in Mouse Models

The following table summarizes the dosages and administration routes of several well-characterized ATR inhibitors in preclinical in vivo mouse studies. This data can be used as a reference for designing studies with this compound, which is also an orally active ATR inhibitor.

| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |

| This compound | Not Specified | 3, 7, 15 mg/kg | Not Specified (likely oral) | Not Specified | (Implied from supplier data) |

| VE-822 | Pancreatic Cancer Xenografts (PSN-1, MiaPaCa-2) | 60 mg/kg | Oral Gavage | Daily | [6] |

| Ceralasertib (AZD6738) | Colorectal Xenograft (Colo205) | 12.5 - 50 mg/kg | Oral Gavage | Once or twice daily, various schedules | [7] |

| Berzosertib (M6620) | Female BALB/c mice and tumor-bearing mice | 2, 6, 20, 60 mg/kg | Intravenous (IV) | Single dose | [8][9] |

| Elimusertib (BAY1895344) | Uterine Leiomyosarcoma PDX (LEY-11, LEY-16) | 20 mg/kg | Oral Gavage | Twice daily, 3 days on/4 days off | [10] |

| Elimusertib (BAY1895344) | Breast Cancer Xenograft (MDA-MB-231) | 30 - 50 mg/kg | Oral Gavage | Twice daily, 3 days on/4 days off | [11] |

| Elimusertib (BAY1895344) | Various PDX models | 20 or 40 mg/kg | Oral Gavage | Twice daily, 3 days on/4 days off | [12] |

Signaling Pathway

The diagram below illustrates the central role of ATR in the DNA damage response pathway.

Caption: ATR Signaling Pathway in DNA Damage Response.

Experimental Protocols

Protocol 1: General Protocol for In Vivo Efficacy Study of an Oral ATR Inhibitor in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an orally administered ATR inhibitor, such as this compound, as a single agent or in combination with a DNA-damaging agent in a subcutaneous xenograft mouse model.

1. Materials

-

ATR Inhibitor (e.g., this compound)

-

Vehicle for formulation (e.g., 0.5% methylcellulose, PEG400/water/ethanol mixture[10])

-

Cancer cell line of interest (e.g., with known DDR defects)

-

Immunocompromised mice (e.g., female athymic nude or NSG mice, 6-8 weeks old)[13][14]

-

Matrigel (optional, for improved tumor take)

-

Standard animal husbandry equipment

-

Calipers for tumor measurement

-

DNA-damaging agent (e.g., cisplatin, irinotecan, or radiation source) if testing combinations.

2. Experimental Workflow Diagram

Caption: Experimental Workflow for an In Vivo Efficacy Study.

3. Procedure

a. Cell Culture and Implantation

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium. A cell viability of >90% is recommended.

-

Inject tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse. Co-injection with Matrigel can improve tumor establishment.

b. Tumor Growth and Randomization

-

Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.[15]

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, ATR inhibitor alone, DNA-damaging agent alone, Combination).[14]

c. Drug Preparation and Administration

-

Prepare the ATR inhibitor formulation. For oral administration, this may involve suspending the compound in a vehicle like 0.5% methylcellulose or a solution containing PEG400.[10]

-

Administer the ATR inhibitor via oral gavage at the desired dose and schedule (e.g., daily, or an intermittent schedule like 3 days on/4 days off).[10]

-

If applicable, administer the DNA-damaging agent according to established protocols. The timing of ATR inhibitor administration relative to the DNA-damaging agent can be critical.[5]

d. Monitoring and Endpoints

-

Continue to measure tumor volumes and mouse body weight 2-3 times per week to assess efficacy and toxicity.[15]

-

The study endpoint can be a specific tumor volume, a predetermined study duration, or signs of unacceptable toxicity.

-

At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for p-Chk1) or histological examination.

4. Data Analysis

-

Tumor Growth Inhibition (TGI): Compare the average tumor volume in the treated groups to the vehicle control group.

-

Survival Analysis: If the endpoint is tumor burden or mortality, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

Conclusion

ATR inhibitors represent a promising class of anti-cancer agents, particularly for tumors with underlying DNA damage response deficiencies. While specific in vivo protocols for this compound are not yet widely published, the extensive research on other ATR inhibitors provides a robust framework for designing and executing preclinical efficacy studies. Careful consideration of the mouse model, dosing regimen, and combination strategy is essential for successfully evaluating the therapeutic potential of novel ATR inhibitors like this compound.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elimusertib (BAY1895344), a Novel ATR Inhibitor, Demonstrates in vivo Activity in ATRX Mutated Models of Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-crt.org [e-crt.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. BiTE® Xenograft Protocol [protocols.io]

- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 15. 2.9. Mouse Xenograft Tumor Model [bio-protocol.org]

Application Note: Assessing the Efficacy of ATR-IN-15 in 3D Organoid Models

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA lesions. In many cancers, the DDR pathway is dysregulated, making cancer cells reliant on specific checkpoint proteins like ATR for survival, a concept known as synthetic lethality. ATR-IN-15 is a potent and selective inhibitor of ATR, representing a promising therapeutic strategy. Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic, morphological, and pathophysiological characteristics of the original tumor tissue.[1][2] These models offer superior biological relevance compared to traditional 2D cell lines and are increasingly used for preclinical drug evaluation and personalized medicine.[2][3] This document provides a comprehensive guide for assessing the efficacy of this compound in organoid models, covering key assays from cell viability to target-specific DNA damage response.

Mechanism of Action: ATR Inhibition

ATR is activated in response to single-stranded DNA (ssDNA) regions, which commonly arise from stalled replication forks. Once activated, ATR phosphorylates a cascade of downstream targets, most notably Chaperone kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, this compound prevents this response, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, particularly in cancer cells with high replicative stress or other DDR defects.